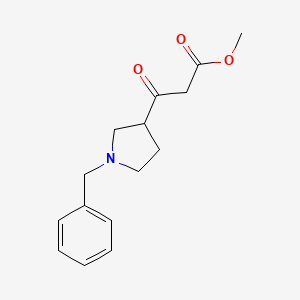

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester

Übersicht

Beschreibung

3-(1-Benzyl-pyrrolidin-3-yl)-3-oxo-propionic acid methyl ester is a chemical compound that is used in pharmaceutical research and development . It is a reliable reference material that meets strict industry standards .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It is primarily used as a reference material in pharmaceutical research .Wissenschaftliche Forschungsanwendungen

Chemoenzymatic Synthesis of Enantiomerically Pure Aza Analogues : This study describes the enzymatic resolution of chiral racemic mixtures of methyl esters, including 1-alkyl-5-oxo-3-pyrrolidinecarboxylic acids. Notably, the 1-benzyl derivative showed a favorable interaction with α-chymotrypsin, leading to high enantiomeric purity. These compounds were used to synthesize the methyl esters of β-proline (Felluga et al., 2001).

Synthesis of ω-Heterocyclic Amino Acids : The study demonstrates a synthesis method for optically pure ω-heterocyclic-β-amino acids from similar esters. This involved a regiospecific ring-chain-transformation crucial for the synthesis of these amino acids (Singh et al., 2005).

Synthesis and Structural Investigation of Triorganostannyl Esters : This research focuses on the synthesis and structural analysis of triorganostannyl esters, including benzyl substituents. The study aims to understand the physicochemical properties and intermolecular interactions in these compounds (Tzimopoulos et al., 2010).

Antiviral Activity of Novel Inhibitors : A study on a novel orally bioavailable inhibitor of human rhinovirus protease, which shares structural similarities with the compound , demonstrates significant antiviral activity. This research highlights the potential of similar compounds in treating viral infections (Patick et al., 2005).

Diastereoselective Synthesis of αvβ6 Integrin Antagonist : The study reports the synthesis of a compound that is a potential therapeutic agent for treating idiopathic pulmonary fibrosis. It involves complex synthesis steps, indicating the potential pharmaceutical applications of similar compounds (Anderson et al., 2016).

Synthesis of Supramolecular Dendrimers : This research involves the synthesis of methyl esters, including those related to the compound , used in creating supramolecular dendrimers. These dendrimers have applications in materials science and nanotechnology (Percec et al., 2006).

Stereoselective Aldol Reactions with Pyrrolidine Derivatives : The study explores the use of N-propionylated pyrrolidine derivatives in stereoselective aldol reactions, indicating the significance of such compounds in organic synthesis (Hedenström et al., 2000).

Asymmetric Friedel-Crafts Alkylation Catalysis : This research involves the use of similar esters in catalyzing asymmetric Friedel–Crafts reactions, an important process in organic chemistry (Faita et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 3-(1-benzylpyrrolidin-3-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-15(18)9-14(17)13-7-8-16(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQVHCRWMOYTMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)

![4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinic acid](/img/structure/B1391627.png)

![[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1391629.png)

![2-[(4-Nitrophenyl)thio]thiophene](/img/structure/B1391632.png)

![1-{6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}ethanone](/img/structure/B1391633.png)